molecular formula C20H23NO B5182293 N-(2-methoxy-5-phenylphenyl)bicyclo[2.2.1]heptan-2-amine

N-(2-methoxy-5-phenylphenyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B5182293
M. Wt: 293.4 g/mol
InChI Key: QTISTPZQDYNQGV-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-phenylphenyl)bicyclo[2.2.1]heptan-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential as a ligand for neurodegenerative disorders. This compound is a derivative of norcamphor and is known for its interaction with NMDA receptors, making it a candidate for the treatment of various central nervous system disorders .

Properties

IUPAC Name

N-(2-methoxy-5-phenylphenyl)bicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-22-20-10-9-16(15-5-3-2-4-6-15)13-19(20)21-18-12-14-7-8-17(18)11-14/h2-6,9-10,13-14,17-18,21H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTISTPZQDYNQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxy-5-phenylphenyl)bicyclo[2.2.1]heptan-2-amine involves several steps. One common synthetic route includes the reaction of norcamphor derivatives with appropriate aryl halides under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

N-(2-methoxy-5-phenylphenyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-phenylphenyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with NMDA receptors. These receptors are ligand-gated cation channels that play a crucial role in synaptic transmission and plasticity in the central nervous system. The compound acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, inhibiting the flow of calcium ions and reducing excitotoxicity, which is implicated in neurodegenerative diseases .

Comparison with Similar Compounds

N-(2-methoxy-5-phenylphenyl)bicyclo[2.2.1]heptan-2-amine can be compared with other NMDA receptor antagonists, such as memantine and ketamine. While memantine is FDA-approved for the treatment of Alzheimer’s disease, ketamine is used as an anesthetic and has off-label uses for depression. The uniqueness of this compound lies in its specific binding affinity and potential lower toxicity compared to these compounds .

Similar compounds include:

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